2-Thiocytosine
Overview
Description
Synthesis Analysis
The synthesis of 2-thiocytosine and its derivatives involves various chemical pathways, including nucleoside condensation and amination of corresponding nucleosides of 2,4-dithiouracil. These methods offer pathways to synthesize 2′-deoxynucleosides of 2-thiocytosine and 5-fluoro-2-thiocytosine, demonstrating the versatility and adaptability of 2-thiocytosine in chemical synthesis (Bretner et al., 1995).
Molecular Structure Analysis
Vibrational spectroscopy studies, including Raman and infrared (IR) spectra, provide insight into the molecular structure of 2-thiocytosine. The non-planarity of the pyrimidine ring and the amino group at the nitrogen site contribute to the vibrational modes observed in the spectra, suggesting complex hydrogen bonding and molecular interactions (Yadav et al., 1988).
Chemical Reactions and Properties
2-Thiocytosine undergoes various chemical reactions that highlight its reactivity and potential utility in synthetic chemistry. For instance, the interaction with hydrated electrons and formate radicals in aqueous medium showcases its reactivity towards electron and radical-based mechanisms, which is essential for understanding its chemical behavior in biological systems and synthetic applications (Prasanthkumar et al., 2016).
Physical Properties Analysis
Studies on 2-thiocytosine reveal significant insights into its physical properties, such as intramolecular vibrational energy redistribution. The ability of 2-thiocytosine to undergo conformational changes upon selective excitation provides a foundation for understanding its physical behavior in various environments, impacting its applications in material science and molecular electronics (Halasa et al., 2015).
Scientific Research Applications
Antileukemic and Anticancer Properties : 2-Thiocytosine has potential antileukemic and anticancer properties, which are investigated using hydrogen-bonding studies and Density Functional Theory (DFT) (Latosinska et al., 2011).
Cancer Therapy Applications : 5-fluoro-2-thiocytosine nucleosides exhibit moderate to weak activity against deoxycytidine kinase, suggesting potential use in cancer therapy (Bretner et al., 1995).
Excited State Proton Transfer Reactions : The microsolvation of 2-thiocytosine clusters in polar solvents can affect excited state proton transfer reactions, relevant for understanding molecular interactions in solvents (Deng et al., 2020).
DNA Stability Studies : Substitution of cytosine with thiocytosine in DNA can weaken the stability of the double helical structure, which is significant for understanding genetic stability and mutations (Singh et al., 1996).
Phototherapeutic Activity : Thiobases like 2-thiocytosine exhibit ultrafast and near-unity triplet-state population due to thionation, which is crucial for their phototherapeutic activity (Mai et al., 2016).
Stability on Gold Nanoparticles : The 1H-thione-amino form of 2-thiocytosine on gold nanoparticles is stable and detectable inside cancer cells, indicating potential for targeted therapy applications (Ganbold et al., 2015).
Self-Assembly on Surfaces : 2-Thiocytosine molecules can self-assemble on a Au(111) surface, showing unique patterns observable through Scanning Tunneling Microscopy (STM), relevant for surface chemistry studies (Katsumata & Ide, 1995).
Vibrational Energy Redistribution : Near-IR selective excitation of NH2 stretching vibrational states in 2-thiocytosine can lead to energy redistribution and rotational changes in the SH group, significant for understanding molecular dynamics (Halasa et al., 2015).
Thiobase Incorporation in Transfer RNA : 2-Thiocytosine has been isolated from Escherichia coli transfer RNA, indicating its biological significance and potential applications in genetic research (Carbon et al., 1968).
properties
IUPAC Name |
6-amino-1H-pyrimidine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSTSVLRXOYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059823 | |
Record name | 6-Amino-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiocytosine | |
CAS RN |
333-49-3 | |
Record name | 2-Thiocytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Thiocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Pyrimidinethione, 6-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Amino-2(1H)-pyrimidinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopyrimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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